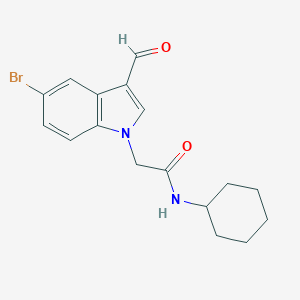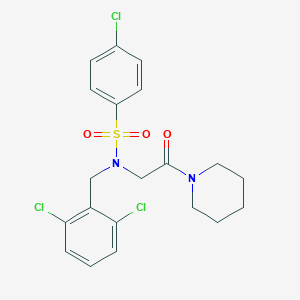
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. It has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is its anti-cancer properties. The compound can be used to study the mechanisms of cancer cell growth and proliferation and can be used to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cells, and care should be taken when handling and using the compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide. One of the significant future directions is the development of new cancer treatments based on the compound. The compound can also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further studies can be conducted to understand the mechanism of action of the compound and its potential side effects. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide involves a multistep process. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclohexylamine in the presence of acetic acid to produce 5-bromo-3-(cyclohexylamino)-1H-indole. This intermediate is then reacted with acetic anhydride to produce 2-(5-bromo-3-cyclohexylamino-1H-indol-1-yl) acetamide. The final step involves the treatment of this intermediate with acetic acid to produce 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H19BrN2O2 |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19BrN2O2/c18-13-6-7-16-15(8-13)12(11-21)9-20(16)10-17(22)19-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10H2,(H,19,22) |
Clave InChI |
WAIVVTYCPBDRQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canónico |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
